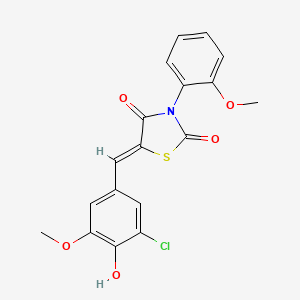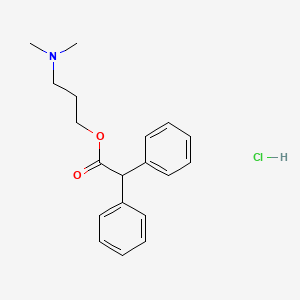![molecular formula C24H28N2O4 B4016061 N-butyl-3-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4016061.png)
N-butyl-3-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide
Descripción general
Descripción
The compound belongs to a class of acrylamides with distinct functionalities that allow for versatile applications in the synthesis of polymers and adhesives. The compound's structure, featuring methoxyphenyl groups and acrylamide functionality, suggests its utility in creating materials with specific physical and chemical properties, such as enhanced stability and reactivity in polymerization processes.
Synthesis Analysis
The synthesis of similar acrylamide compounds involves acylation reactions, where aniline derivatives are reacted with acryloyl chloride to yield acrylamides with high purity and yield under optimized reaction conditions such as temperature, reactant molar ratio, and reaction time. For instance, the synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide through acylation highlights the efficiency and environmental benignity of such methods (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography, are pivotal in understanding the conformational and spatial arrangement of molecules. A related compound, (E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide, was studied, revealing specific dihedral angles between the acrylamide group and adjacent phenyl and pyridyl rings, providing insight into the molecular geometry that could influence the compound's reactivity and interaction with other molecules (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of acrylamides can be tailored for specific applications, including the synthesis of polymers with desirable properties. For example, acrylamides containing amino or dimethylamino groups can participate in self-assembling processes to recognize and selectively transfer hydrophilic compounds, demonstrating the functional versatility of acrylamide derivatives in materials science (H. Sawada et al., 2000).
Propiedades
IUPAC Name |
(Z)-N-butyl-3-(4-methoxyphenyl)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-4-5-16-25-24(28)22(17-19-8-13-21(30-3)14-9-19)26-23(27)15-10-18-6-11-20(29-2)12-7-18/h6-15,17H,4-5,16H2,1-3H3,(H,25,28)(H,26,27)/b15-10+,22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJGRYULWBTQDW-XIKJQCFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-cyclohexylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4015985.png)

![1-[(4-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4015989.png)
![1-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}decahydroquinoline](/img/structure/B4016007.png)
![6-(2-furoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4016023.png)
![2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016030.png)
![1,3-bis(4-methylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4016034.png)

![1-(3-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4016048.png)
![ethyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4016049.png)
![(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine](/img/structure/B4016058.png)

![(4-{[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4016072.png)
![1-[4-({cyclopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B4016074.png)